N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide
CAS No.: 941928-44-5
Cat. No.: VC6252259
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941928-44-5 |
|---|---|
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 362.4 |
| IUPAC Name | N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20) |
| Standard InChI Key | KWUYEDVQRKQTLC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide, delineates its three primary components:
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Benzodioxepine Core: A seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 5, with partial saturation at the 3,4-positions.
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Sulfonamide Linkage: A sulfonyl group (-SO₂-) bridges the benzodioxepine ring and the aniline moiety, forming a sulfonamide (-NHSO₂-) functional group.
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Acetamide Substituent: The N-acetyl group (-NHCOCH₃) is attached to the para position of the aniline ring.
The SMILES string CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 and InChIKey KWUYEDVQRKQTLC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₅S |
| Molecular Weight | 362.4 g/mol |
| CAS Registry Number | 941928-44-5 |
| XLogP3 | 2.5 (estimated) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (O, S=O, N) |
Synthetic Strategies and Precursor Chemistry
Retrosynthetic Analysis
The synthesis of N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide likely proceeds through the following intermediates:
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3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2): A primary amine serving as the benzodioxepine precursor .
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7-Sulfonyl Chloride Derivative: Generated via chlorosulfonation of the amine.
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3-Acetamidoaniline: The acetamide-bearing aniline nucleophile.
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
This intermediate is synthesized through cyclization of o-aminophenol derivatives with 1,3-dibromopropane under basic conditions . Key properties include:
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Melting Point: 81°C
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Boiling Point: 123–128°C at 0.2 mmHg
Chlorosulfonation
Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 7 of the benzodioxepine ring. This step typically requires anhydrous conditions to avoid hydrolysis.
Coupling with 3-Acetamidoaniline
The sulfonyl chloride reacts with 3-acetamidoaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond. Purification via recrystallization yields the final product.
Table 2: Comparative Analysis of Key Intermediates
Physicochemical Properties and Stability
Solubility and Partition Coefficients
While experimental solubility data for the target compound remain unpublished, its logP value (estimated at 2.5) suggests moderate lipophilicity, favoring membrane permeability. The sulfonamide group enhances water solubility relative to unsubstituted benzodioxepines, though the acetamide moiety may reduce crystallinity.
Thermal Stability
Differential scanning calorimetry (DSC) data are unavailable, but analogous sulfonamides exhibit decomposition temperatures above 200°C. Storage recommendations for similar compounds advise protection from light and moisture at room temperature .
Hypothesized Biological Activities and Mechanisms
Antimicrobial Activity
Sulfonamide derivatives historically exhibit antibacterial properties by inhibiting dihydropteroate synthase. The acetamide group may modulate selectivity against Gram-positive pathogens .
Central Nervous System (CNS) Applications
Benzodioxepines are known for sedative and anxiolytic effects. The sulfonamide linkage may enhance blood-brain barrier penetration, positioning this compound as a candidate for neuropsychiatric drug development .
Research Gaps and Future Directions
Synthetic Optimization
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Catalytic Efficiency: Replace stoichiometric bases (e.g., pyridine) with organocatalysts to improve atom economy.
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Green Chemistry: Explore water- or solvent-free conditions for sulfonamide coupling .
Biological Screening
Priority assays should include:
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Bromodomain Binding Affinity: Fluorescence polarization assays using recombinant BRD4.
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Cytotoxicity Profiling: MTT assays in HEK293 and HepG2 cell lines.
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ADMET Predictions: In silico modeling of absorption, distribution, and CYP450 interactions.
Structural Analog Development
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